フェンレチニド
概要
説明
フェンレチニドは、N-(4-ヒドロキシフェニル)レチノアミドとしても知られており、合成レチノイド誘導体です。レチノイドはビタミンAに関連する化合物です。 フェンレチニドは、乳がん、卵巣がん、前立腺がんなど、さまざまな種類の癌の治療における潜在的な使用について、広範囲にわたって研究されてきました 。 嚢胞性線維症、関節リウマチ、にきび、乾癬などの他の病状の治療においても有望な結果を示しています .
科学的研究の応用
Fenretinide has a wide range of scientific research applications:
Chemistry: Fenretinide is used as a model compound for studying retinoid chemistry and developing new synthetic methods.
Biology: It is used to study cell differentiation, apoptosis, and other cellular processes.
Industry: Fenretinide is used in the development of new pharmaceuticals and therapeutic agents.
作用機序
フェンレチニドは、複数の機序を通じて効果を発揮します。
アポトーシスの誘導: フェンレチニドは、セラミドと反応性酸素種(ROS)のレベルを上昇させることで、癌細胞でアポトーシス(プログラムされた細胞死)を誘導します.
レチノイド受容体依存性機序: フェンレチニドはレチノイド受容体に結合し、遺伝子発現を調節し、細胞増殖を阻害します.
レチノイド受容体非依存性機序: フェンレチニドは、レチノイド受容体非依存性経路を通じて作用し、抗がん活性をさらに高めます.
類似化合物:
全トランスレチノイン酸: 同じような生物活性を持ちますが、薬物動態が異なる天然レチノイド.
イソトレチノイン: 主に重症のニキビの治療に使用される別の合成レチノイド.
レチニルアミン: 網膜疾患における潜在的な治療用途を持つレチノイド誘導体.
フェンレチニドの独自性: フェンレチニドは、レチノイド受容体依存性と非依存性の機序を独自に組み合わせ、セラミドとROS経路を通じてアポトーシスを誘導する能力により、他のレチノイドとは区別されます 。 さらに、乳腺など脂肪組織への優先的な蓄積により、乳がんに対する効果が向上します .
生化学分析
Biochemical Properties
Fenretinide interacts with various enzymes, proteins, and other biomolecules. It inhibits the growth of several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . Fenretinide also downregulates the levels of long-chain ceramides and upregulates the levels of very long-chain ceramides .
Cellular Effects
Fenretinide has significant effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis rather than through differentiation . Fenretinide treatment may cause ceramide, a wax-like substance, to build up in tumor cells and is associated with the accumulation of reactive oxygen species (ROS), resulting in cell death through apoptosis and/or necrosis .
Molecular Mechanism
Fenretinide exerts its effects at the molecular level through various mechanisms. It inhibits cell growth through the induction of apoptosis . Fenretinide also suppresses the activities of both the mTORC1 and the mTORC2 complexes and the related PI3K/AKT pathway .
Temporal Effects in Laboratory Settings
The effects of Fenretinide change over time in laboratory settings. Fenretinide’s ability to inhibit cell growth through the induction of apoptosis is a strikingly different effect from that of vitamin A . Fenretinide also shows inhibitory effects on the release of pro-inflammatory cytokines .
Dosage Effects in Animal Models
The effects of Fenretinide vary with different dosages in animal models. In vivo, Fenretinide selectively accumulates in breast tissue and is particularly active in inhibiting rat mammary carcinogenesis .
Metabolic Pathways
Fenretinide is involved in various metabolic pathways. It inhibits the growth of several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms .
Transport and Distribution
Fenretinide is transported and distributed within cells and tissues. In vivo, Fenretinide selectively accumulates in breast tissue .
Subcellular Localization
The subcellular localization of Fenretinide affects its activity or function. Fenretinide’s ability to inhibit cell growth through the induction of apoptosis is a strikingly different effect from that of vitamin A . The intracellular location of Nur77, a protein that Fenretinide induces, affects the sensitivity of the cells to Fenretinide-induced apoptosis .
準備方法
合成経路と反応条件: フェンレチニドは、複数段階のプロセスによって合成されます。主な合成経路には、4-ヒドロキシアニリンと全トランスレチノイン酸の縮合が含まれます。 この反応は通常、無水条件下で、ジシクロヘキシルカルボジイミド(DCC)などの脱水剤と、4-ジメチルアミノピリジン(DMAP)などの触媒の存在下で行われます .
工業生産方法: フェンレチニドの工業生産には、同様の合成経路が用いられますが、より大規模に行われます。 このプロセスは、より高い収率と純度のために最適化されており、多くの場合、再結晶やクロマトグラフィーなどの高度な精製技術が用いられます .
化学反応の分析
反応の種類: フェンレチニドは、以下を含むさまざまな化学反応を受けます。
酸化: フェンレチニドは酸化されて反応性酸素種(ROS)を生成することができ、その抗がん活性に役割を果たしています.
一般的な試薬と条件:
生成される主な生成物: これらの反応から生成される主な生成物には、フェンレチニドのさまざまな酸化、還元、置換誘導体が含まれ、それぞれ生物活性が異なる可能性があります .
4. 科学研究への応用
フェンレチニドは、科学研究において幅広い応用範囲を持っています。
類似化合物との比較
All-trans-retinoic acid: A natural retinoid with similar biological activities but different pharmacokinetic properties.
Isotretinoin: Another synthetic retinoid used primarily for treating severe acne.
Retinylamine: A retinoid derivative with potential therapeutic applications in retinal diseases.
Uniqueness of Fenretinide: Fenretinide’s unique combination of retinoid receptor-dependent and independent mechanisms, along with its ability to induce apoptosis through ceramide and ROS pathways, distinguishes it from other retinoids . Additionally, its preferential accumulation in fatty tissues such as the breast enhances its effectiveness against breast cancer .
特性
IUPAC Name |
(2E,4E,6E,8E)-N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO2/c1-19(11-16-24-21(3)10-7-17-26(24,4)5)8-6-9-20(2)18-25(29)27-22-12-14-23(28)15-13-22/h6,8-9,11-16,18,28H,7,10,17H2,1-5H3,(H,27,29)/b9-6+,16-11+,19-8+,20-18+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJHMTWEGVYYSE-FXILSDISSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)NC2=CC=C(C=C2)O)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2032005 | |
Record name | 4-Hydroxyphenyl retinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2032005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Fenretinide inhibits the growth of several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms.1In vivo, fenretinide selectively accumulates in breast tissue and is particularly active in inhibiting rat mammary carcinogenesis.1 An important feature of fenretinide is its ability to inhibit cell growth through the induction of apoptosis rather than through differentiation, an effect that is strikingly different from that of vitamin A.1 In contrast to tamoxifen, which inhibits only estrogen receptor (ER)-positive tumors, fenretinide induces apoptosis in both ER-positive and ER-negative breast cancer cell lines.2 All of these properties render fenretinide an attractive candidate for breast cancer chemoprevention. | |
Record name | Fenretinide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05076 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
65646-68-6 | |
Record name | Fenretinide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65646-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenretinide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065646686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenretinide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05076 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | FENRETINIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760419 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Hydroxyphenyl retinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2032005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2E,4E,6E,8E)-N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclohexenyl)nona-2,4,6,8-tetraenamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENRETINIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/187EJ7QEXL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does fenretinide induce apoptosis in cancer cells?
A1: Fenretinide induces apoptosis through multiple pathways, including:
- Reactive Oxygen Species (ROS) Generation: Fenretinide increases intracellular ROS levels, leading to oxidative stress and activation of apoptotic signaling pathways such as JNK and p38 MAPK. [, , ]
- Mitochondrial Pathway: Fenretinide triggers the release of cytochrome c from mitochondria, independent of mitochondrial permeability transition, activating downstream caspases. []
- Death Receptor Upregulation: Fenretinide upregulates the expression of death receptor 5 (DR5/TRAIL-R2) via induction of the transcription factor CHOP, sensitizing cells to TRAIL-induced apoptosis. [, ]
Q2: Does fenretinide interact with retinoic acid receptors (RARs)?
A2: While fenretinide exhibits some RAR agonist activity, particularly for RARβ/γ, its apoptotic effects are not solely dependent on RAR activation. RAR antagonists can block certain fenretinide effects, while others persist even in their presence. [, ]
Q3: What is the role of 12-lipoxygenase (12-LOX) in fenretinide-induced apoptosis?
A3: Fenretinide increases 12-LOX activity, leading to the production of ROS and the induction of the stress-induced transcription factor GADD153, which contributes to apoptosis. [, ]
Q4: What is the molecular formula and weight of fenretinide?
A4: Molecular Formula: C20H21NO2; Molecular Weight: 307.39 g/mol
Q5: Is there any available spectroscopic data for fenretinide?
A5: While the provided research papers don't detail specific spectroscopic data, such information can be found in chemical databases and publications focusing on fenretinide's chemical characterization.
A5: The provided research focuses on fenretinide's biological activity and does not delve into its material compatibility, stability under various conditions, or potential catalytic properties.
Q6: Have computational methods been used to study fenretinide?
A7: Yes, computational drug design and medicinal chemistry approaches have been employed to identify novel retinoid and non-retinoid mimetics of fenretinide with comparable in vitro activity against cancer cell lines. []
Q7: What structural modifications of fenretinide have been explored and how do they affect its activity?
A8: Research has focused on understanding the structure-activity relationship (SAR) of fenretinide to identify key molecular features responsible for its activity. While specific modifications are not detailed in the provided papers, these studies aim to design analogues with improved efficacy and pharmacokinetic properties. []
Q8: How stable is fenretinide under various conditions and what strategies can improve its stability and bioavailability?
A9: Fenretinide exhibits poor oral bioavailability, necessitating frequent high doses for therapeutic efficacy. Strategies to improve its delivery and bioavailability include mucoadhesive patches for local administration and formulation optimization. [, , ]
A8: The provided research primarily focuses on fenretinide's therapeutic potential and does not discuss SHE regulations, risk minimization practices, or environmental impact.
Q9: How is fenretinide metabolized in the body?
A11: Fenretinide is metabolized into several metabolites, including N-[4-methoxyphenyl]retinamide (MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (3-keto-HPR), which may contribute to its diverse effects. []
Q10: Does fenretinide affect plasma retinol levels?
A12: Yes, fenretinide administration has been shown to decrease plasma retinol levels, potentially leading to ocular side effects like night blindness (nyctalopia). [, ]
Q11: Does fenretinide accumulate in specific tissues?
A13: Yes, fenretinide preferentially accumulates in certain tissues, including bladder tissue (10-20 fold greater than plasma) and breast tissue (4-fold greater than plasma). []
Q12: What types of cancer cells are sensitive to fenretinide?
A14: Fenretinide has demonstrated in vitro and in vivo activity against various cancer cell lines, including breast cancer, neuroblastoma, acute myeloid leukemia, Ewing's sarcoma, gliomas, and colon cancer. [, , , , , , , ]
Q13: Has fenretinide shown efficacy in preclinical animal models?
A15: Yes, fenretinide has shown antitumor activity in preclinical studies using xenograft models of various cancers, including Ewing's sarcoma, neuroblastoma, and colon cancer. [, , , ]
Q14: What is the clinical trial experience with fenretinide?
A16: Fenretinide has been investigated in various clinical trials for both cancer treatment and prevention. While it has shown promise in some settings, particularly for breast cancer prevention, its efficacy as a single agent in treating advanced cancers has been limited. [, , , , , ]
Q15: Are there known mechanisms of resistance to fenretinide?
A17: Resistance mechanisms are not fully elucidated, but studies suggest that suppression of ROS production and downstream JNK/p38 MAPK signaling may contribute to fenretinide resistance. []
Q16: What are the known side effects of fenretinide?
A18: Common side effects include elevated serum triglyceride levels, mild mucocutaneous toxicity, and reversible night blindness (nyctalopia) due to decreased plasma retinol levels. [, , ]
Q17: What strategies are being explored to improve fenretinide delivery?
A19: Mucoadhesive patches have been investigated for local intraoral delivery of fenretinide, aiming to achieve therapeutically relevant drug concentrations in oral mucosa while minimizing systemic exposure. [, ]
Q18: Are there any biomarkers for predicting fenretinide efficacy or monitoring treatment response?
A20: Research suggests that cyclin D1 overexpression in breast cancer cells may correlate with increased sensitivity to fenretinide. [] Additionally, biomarkers of oxidative stress and apoptosis induction could potentially be explored for monitoring treatment response.
Q19: What analytical methods are used to study fenretinide?
A19: Common analytical techniques include:
- HPLC: To measure intracellular fenretinide metabolism and quantify drug levels. [, ]
- Flow cytometry: To assess apoptosis, cell cycle distribution, free radical generation, and mitochondrial permeability changes. [, ]
- Immunoblotting: To analyze protein expression levels of apoptotic markers, signaling molecules, and drug targets. [, , ]
- Microarray analysis: To identify genes and pathways regulated by fenretinide treatment. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。